molecular formula C7H8BrF2N3 B2760149 5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine CAS No. 2248316-52-9

5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2760149
CAS No.: 2248316-52-9
M. Wt: 252.063
InChI Key: VZNDJHISTZBZBG-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agrochemicals. This particular compound features a bromine atom, two fluorine atoms, and a dimethylamino group attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group and the dimethylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.

    Industry: It is utilized in the development of agrochemicals and functional materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The dimethylamino group can also influence the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(trifluoromethyl)-N,N-dimethylpyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-N,N-dimethylpyrimidin-2-amine: Lacks the bromine atom, which can affect its reactivity and applications.

    5-Bromo-4-(difluoromethyl)pyrimidin-2-amine:

Uniqueness

The unique combination of the bromine, difluoromethyl, and dimethylamino groups in 5-Bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine provides distinct chemical properties that can be leveraged in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block make it a valuable compound in research and development.

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF2N3/c1-13(2)7-11-3-4(8)5(12-7)6(9)10/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNDJHISTZBZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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